molecular formula C8H12F2O B12850079 3,3-Difluoro-4,4-Dimethyl-5-Hexen-2-One

3,3-Difluoro-4,4-Dimethyl-5-Hexen-2-One

Cat. No.: B12850079
M. Wt: 162.18 g/mol
InChI Key: JDXXUFOTDIQJLR-UHFFFAOYSA-N
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Description

3,3-Difluoro-4,4-Dimethyl-5-Hexen-2-One is an organic compound with the molecular formula C8H12F2O It is characterized by the presence of two fluorine atoms and a double bond within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-4,4-Dimethyl-5-Hexen-2-One typically involves the introduction of fluorine atoms into the hexenone structure. One common method is the fluorination of 4,4-Dimethyl-5-Hexen-2-One using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade fluorinating agents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-4,4-Dimethyl-5-Hexen-2-One can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated hexanone derivatives.

    Substitution: Formation of substituted hexenone derivatives with various functional groups.

Scientific Research Applications

3,3-Difluoro-4,4-Dimethyl-5-Hexen-2-One has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-4,4-Dimethyl-5-Hexen-2-One involves its interaction with molecular targets through its functional groups. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The double bond in the hexenone structure can undergo addition reactions, further modifying its chemical behavior.

Comparison with Similar Compounds

Similar Compounds

    3,3-Difluoro-4-Hydroxybenzylidene Imidazolinone: A fluorophore used in biochemical studies.

    Dimethyl (3,3-Difluoro-2-Oxoheptyl) Phosphonate: Used as a catalyst and intermediate in organic synthesis.

Uniqueness

3,3-Difluoro-4,4-Dimethyl-5-Hexen-2-One is unique due to its specific combination of fluorine atoms and a double bond within the hexenone structure. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H12F2O

Molecular Weight

162.18 g/mol

IUPAC Name

3,3-difluoro-4,4-dimethylhex-5-en-2-one

InChI

InChI=1S/C8H12F2O/c1-5-7(3,4)8(9,10)6(2)11/h5H,1H2,2-4H3

InChI Key

JDXXUFOTDIQJLR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(C)(C)C=C)(F)F

Origin of Product

United States

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